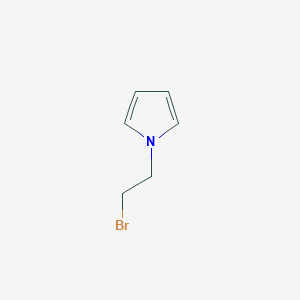

1-(2-Bromoethyl)pyrrole

Descripción

Significance of Pyrrole (B145914) Derivatives in Chemical Research

The pyrrole scaffold, a five-membered aromatic heterocycle with the formula C₄H₄NH, is a privileged structure in chemical research. uctm.edu Its derivatives are integral to a wide range of applications, from drug discovery to materials science. benthamdirect.comresearchgate.netontosight.ai The pyrrole ring system is a key building block for a multitude of biologically active molecules, exhibiting a broad spectrum of pharmacological activities. benthamdirect.comresearchgate.netrsc.org Marketed drugs containing the pyrrole moiety are used as antipsychotics, anticancer agents, and antibacterial and antifungal treatments. rsc.org In materials science, pyrrole derivatives are utilized in the synthesis of conducting polymers and other functional materials. novapublishers.comontosight.ai The versatility and biocompatibility of the pyrrole scaffold make it an invaluable tool for the design and development of novel compounds. benthamdirect.comresearchgate.net

| Application Area | Examples of Pyrrole Derivative Utility |

| Medicinal Chemistry | Antitumor agents, anti-inflammatory drugs, antibiotics, cholesterol-lowering drugs. rsc.org |

| Materials Science | Conducting polymers, dyes, catalysts for polymerization. novapublishers.comontosight.airsc.org |

| Agrochemicals | Building blocks for new pesticides and herbicides. ontosight.aichemimpex.com |

Overview of the Brominated Ethyl Moiety in Organic Synthesis

The 2-bromoethyl group is a highly valuable functional group in organic synthesis. Its primary utility stems from the presence of a bromine atom, which is an excellent leaving group in nucleophilic substitution reactions. bloomtechz.comcymitquimica.com This reactivity allows for the facile introduction of a wide variety of other functional groups onto a molecule. chemimpex.com The bromoethyl moiety can react with a range of nucleophiles, including amines, thiols, and alkoxides, to form new carbon-heteroatom bonds. This versatility makes it a crucial building block for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science industries. chemimpex.comontosight.ai Furthermore, the bromoethyl group can participate in elimination reactions to form alkenes, adding to its synthetic utility. bloomtechz.com

| Reaction Type | Description |

| Nucleophilic Substitution | The bromine atom is displaced by a nucleophile, allowing for the introduction of various functional groups. bloomtechz.com |

| Alkylation | The bromoethyl group acts as an alkylating agent, adding an ethyl group to a substrate. |

| Elimination Reactions | Under specific conditions, the bromoethyl group can be eliminated to form a double bond. bloomtechz.com |

Historical Context of 1-(2-Bromoethyl)pyrrole in Academic Research

The compound this compound, with the chemical formula C₆H₈BrN, is a derivative of pyrrole characterized by a bromoethyl group attached to the nitrogen atom of the pyrrole ring. Its emergence in academic research is tied to the broader interest in functionalized pyrroles for various synthetic applications. Early research involving this compound likely focused on its synthesis and its utility as an intermediate for creating more complex pyrrole derivatives.

A notable application of this compound was demonstrated in the uncatalyzed polymerization of 2-ethynylpyridine (B158538) to create a monosubstituted polyacetylene with both pyridine (B92270) and pyrrole heterocycles. tandfonline.com This research highlighted the compound's role in the development of novel polymeric materials with specific electronic and photoluminescent properties. tandfonline.com

In other synthetic contexts, derivatives of this compound have been used to construct more elaborate heterocyclic systems. For instance, N-(2-bromoethyl)pyrrole-2-carboxylates react with amines to form dihydropyrrolo[1,2-a]pyrazinone scaffolds, which are present in a range of bioactive natural products. mdpi.com The synthesis of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, a key intermediate for various pharmacologically active compounds, has also been a subject of study, with optimizations of its synthetic route being reported. atlantis-press.comresearchgate.net These examples underscore the historical and ongoing importance of this compound as a versatile building block in organic synthesis.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-bromoethyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN/c7-3-6-8-4-1-2-5-8/h1-2,4-5H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAVHEZVBGASER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470011 | |

| Record name | 1-(2-bromoethyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78358-86-8 | |

| Record name | 1-(2-bromoethyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Bromoethyl)pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Bromoethyl Pyrrole

Direct N-Alkylation of Pyrrole (B145914) with 1,2-Dibromoethane (B42909)

The most common method for synthesizing 1-(2-Bromoethyl)pyrrole is the direct N-alkylation of pyrrole with 1,2-dibromoethane. This reaction involves the deprotonation of pyrrole to form the pyrrolide anion, which then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane.

Reaction Conditions and Yield Optimization

The success of the N-alkylation of pyrrole hinges on the careful selection of reaction conditions, including the base, solvent, and temperature. The NH proton of pyrrole is moderately acidic (pKa ≈ 17.5) and requires a strong base for deprotonation. wikipedia.org

Commonly used bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium hydroxide (B78521) (KOH). researchgate.net The choice of solvent is also critical. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently employed as they effectively solvate the cation of the base, enhancing the nucleophilicity of the pyrrolide anion. atlantis-press.com

For instance, reacting pyrrole with 1,2-dibromoethane using potassium carbonate in DMF at temperatures ranging from ambient to 80°C is a frequently cited method. Another set of conditions involves using sodium hydride in DMSO, followed by the addition of the alkylating agent. atlantis-press.com Phase-transfer catalysis (PTC) offers an alternative, environmentally friendlier approach. This technique uses a catalyst, such as a quaternary ammonium (B1175870) salt, to facilitate the transfer of the pyrrolide anion from an aqueous or solid phase to an organic phase containing the alkylating agent. cdnsciencepub.comresearchgate.netacsgcipr.org This can allow for the use of milder bases like KOH and may avoid the need for anhydrous polar aprotic solvents. researchgate.netorganic-chemistry.org

Yields can be significantly influenced by these parameters. For example, a derivative, 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, was synthesized with a high yield of 96% by reacting 1H-pyrrole-2-carbaldehyde with 1-chloro-2-bromoethane using NaH in DMSO at 110°C. atlantis-press.com The use of 1-chloro-2-bromoethane in this case was noted as being more suitable for industrial production. atlantis-press.com

Table 1: Selected Conditions for N-Alkylation of Pyrrole and its Derivatives

| Pyrrole Derivative | Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 1H-Pyrrole-2-carbaldehyde | 1-Chloro-2-bromoethane | NaH | DMSO | 110°C | 96% | atlantis-press.com |

| Pyrrole | 1,2-Dibromoethane | K₂CO₃ | DMF | Ambient - 80°C | N/A |

Regioselectivity in N-Alkylation of Pyrroles

The pyrrolide anion is an ambident nucleophile, meaning it can react at either the nitrogen atom (N-alkylation) or at a carbon atom (C-alkylation). The outcome of the reaction is heavily influenced by the reaction conditions, particularly the nature of the cation and the solvent. wikipedia.orgcdnsciencepub.com

Generally, for the alkylation of pyrrole itself, N-alkylation is favored under conditions that promote a "free" or highly reactive anion. wikipedia.org This is typically achieved with alkali metal cations like potassium (K⁺) or sodium (Na⁺) in polar aprotic solvents (e.g., DMF, DMSO). wikipedia.orgcdnsciencepub.com These solvents effectively solvate the cation, leaving the pyrrolide anion more available to react at its most electronegative site, the nitrogen atom. wikipedia.org The use of phase-transfer catalysts with cations like tetra-n-butylammonium (NR₄⁺) also strongly favors N-alkylation. cdnsciencepub.com

Conversely, C-alkylation tends to be more prevalent when using harder cations like magnesium (as in Grignard reagents) or lithium. wikipedia.orgcdnsciencepub.com These cations coordinate more strongly with the nitrogen atom, making the carbon atoms (primarily the C2 position) more nucleophilic. wikipedia.org While C-alkylation is a significant consideration in pyrrole chemistry, the conditions typically employed for the synthesis of this compound using strong bases in polar solvents are designed to maximize the formation of the N-substituted product. clockss.orgorganic-chemistry.orgthieme-connect.com

Scale-Up Considerations for Industrial Production

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several challenges. Key considerations include managing reaction exotherms, handling hazardous materials, and ensuring process efficiency and safety. google.comnumberanalytics.com

The use of highly reactive reagents like sodium hydride requires careful handling and specialized equipment on a large scale. The generation of hydrogen gas during deprotonation also needs to be safely managed. Exothermic N-alkylation reactions require efficient heat dissipation to prevent runaway reactions and the formation of byproducts. numberanalytics.com Continuous flow reactors are increasingly being explored as a safer and more efficient alternative to traditional batch reactors for such processes. rsc.org Flow chemistry can offer superior control over temperature and reaction time, minimize heat and mass transfer limitations, and allow for safer handling of hazardous intermediates. rsc.org

The choice of reagents can also impact scalability. For example, one study noted that replacing 1,2-dibromoethane with 1-chloro-2-bromoethane was more suitable for industrial production, potentially due to differences in reactivity, cost, or safety profile. atlantis-press.com Purification at an industrial scale often moves away from column chromatography towards more scalable methods like distillation under reduced pressure. High-pressure processing has also been investigated as a solvent-free, catalyst-free method for Paal-Knorr reactions to produce N-alkylpyrroles, demonstrating good yields at a 100-gram scale. beilstein-journals.orgresearchgate.net

Alternative Synthetic Routes to this compound

While direct alkylation is common, alternative routes to this compound exist, often involving the modification of pre-functionalized pyrrole precursors.

Modifications of Pyrrole Precursors with Bromoethylating Agents

Another approach begins with the condensation of 2,5-dimethoxytetrahydrofuran (B146720) with bromoethylamine hydrobromide. This method, based on the Clauson-Kaas pyrrole synthesis, constructs the pyrrole ring from acyclic precursors and directly installs the N-(2-bromoethyl) substituent. researchgate.net

Comparative Analysis of Synthetic Pathways

Each synthetic route to this compound has distinct advantages and disadvantages related to factors like atom economy, reagent cost and toxicity, reaction conditions, and scalability.

| Clauson-Kaas Synthesis | - Builds the ring and adds the side chain simultaneously. - Can be adapted for industrial scale. | - Precursors like 2,5-dimethoxytetrahydrofuran might be more expensive than pyrrole. |

The direct N-alkylation of pyrrole with 1,2-dibromoethane is often the most straightforward approach in a laboratory setting due to its single-step nature. However, for large-scale industrial production, the potential for side reactions and the handling of hazardous materials might make a two-step process or a Clauson-Kaas approach more attractive. The two-step method offers more control by separating the alkylation and halogenation steps. The Clauson-Kaas synthesis provides a convergent route that can be efficient for large-scale manufacturing. The optimal choice depends on the specific requirements of the synthesis, including scale, purity requirements, and available resources.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, which advocate for the reduction of hazardous substances and waste, alternative synthetic methodologies for N-alkylation have been developed. researchgate.netresearchgate.net These approaches focus on using less toxic solvents, milder reaction conditions, and more efficient catalytic systems.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) is an effective green methodology for the N-alkylation of heterocycles like pyrrole. researchgate.netcrdeepjournal.org This technique facilitates the reaction between reagents located in different immiscible phases (e.g., a solid base and an organic substrate solution). researchgate.netmdpi.com A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium (B224687) bromide (TBAB) or triethylbenzylammonium chloride (TEBAC), transports the anionic reactant (e.g., the pyrrolide anion formed by a solid base) into the organic phase where it can react with the alkylating agent. researchgate.netmdpi.com

The key advantages of PTC include:

Elimination of the need for expensive, hazardous, and anhydrous aprotic solvents like DMF or DMSO. researchgate.net

Use of simpler and less hazardous bases such as solid potassium carbonate or concentrated aqueous sodium hydroxide instead of highly reactive reagents like sodium hydride. researchgate.netcrdeepjournal.org

Milder reaction conditions and often faster reaction rates. mdpi.com

A relevant example is the synthesis of N-chloroethyl-pyrroles through the reaction of pyrroles with 1,2-dichloroethane (B1671644) using 50% sodium hydroxide and TBAB as the catalyst. researchgate.net This solid-liquid PTC approach can be directly adapted for the synthesis of this compound using 1,2-dibromoethane. Continuous flow reactors integrated with PTC have also been developed, offering safer and more scalable processes by overcoming heat and mass transfer limitations often seen in batch reactions. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool, offering significant rate enhancements, higher yields, and improved product purities. researchgate.netnih.gov Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes. mdpi.compensoft.net

Key features of microwave-assisted N-alkylation include:

Reduced Reaction Times: Reactions that typically require several hours under conventional heating can often be completed in minutes. pensoft.net

Solvent-Free Conditions: Many microwave-assisted reactions can be performed without a solvent, which reduces waste and simplifies product purification. mdpi.compensoft.net

Enhanced Efficiency: The direct interaction of microwaves with polar molecules can lead to higher yields and fewer side products compared to conventional heating methods. researchgate.net

For instance, the Paal-Knorr synthesis of N-substituted pyrroles has been successfully performed under microwave irradiation using N-bromosuccinimide (NBS) as a catalyst in solvent-free conditions, with reactions completing within 8 minutes. pensoft.net Similarly, the solid-liquid phase alkylation of active methylene (B1212753) compounds has been achieved under microwave conditions, often without the need for a phase-transfer catalyst. mdpi.com These principles are applicable to the N-alkylation of pyrrole with 1,2-dibromoethane, providing a faster and more environmentally friendly alternative to traditional methods.

| Parameter | Conventional Method | Phase-Transfer Catalysis (PTC) | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|---|

| Reagents/Catalysts | Strong bases (e.g., NaH), anhydrous solvents (e.g., DMF, DMSO) | Milder solid/aqueous bases (K₂CO₃, NaOH), PTC catalyst (e.g., TBAB) | Various bases, may be catalyst-free or use catalysts like NBS |

| Solvents | Hazardous, anhydrous polar aprotic solvents | Biphasic systems, often avoids hazardous organic solvents | Often solvent-free or uses green solvents (e.g., water, ethanol) |

| Reaction Time | Hours | Minutes to hours | Minutes |

| Conditions | Often requires elevated temperatures and inert atmosphere | Mild conditions, often at room or slightly elevated temperature | High energy efficiency, rapid heating |

| Green Chemistry Alignment | Low (uses hazardous reagents/solvents, generates waste) | High (reduces hazardous solvent use, milder conditions) | Very High (energy efficient, short reaction times, often solvent-free) |

Reactivity and Reaction Mechanisms of 1 2 Bromoethyl Pyrrole

Nucleophilic Substitution Reactions at the Bromoethyl Moiety

The most prominent reactions involving 1-(2-Bromoethyl)pyrrole are nucleophilic substitutions where the bromide ion is displaced by a variety of nucleophiles. This reactivity is centered on the electrophilic carbon atom attached to the bromine. These reactions are fundamental in creating a diverse array of N-substituted pyrrole (B145914) derivatives.

SN1 and SN2 Reaction Pathways

Nucleophilic substitution reactions can proceed through two primary mechanisms: unimolecular (SN1) and bimolecular (SN2). chemist.sglibretexts.org

SN2 Mechanism: For this compound, a primary alkyl halide, the SN2 pathway is strongly favored . chemist.sgulethbridge.ca This mechanism involves a single, concerted step where the incoming nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. libretexts.org The reaction rate is dependent on the concentration of both the this compound substrate and the nucleophile. ulethbridge.ca The transition state involves a pentacoordinate carbon, and steric hindrance is a major factor; the lack of significant steric bulk around the primary carbon of the bromoethyl group facilitates nucleophilic attack. ulethbridge.calibretexts.org

SN1 Mechanism: The SN1 mechanism, which involves the formation of a carbocation intermediate, is generally disfavored for primary alkyl halides like this compound due to the instability of the corresponding primary carbocation. chemist.sg For an SN1 reaction to occur, the rate-determining step would be the spontaneous dissociation of the bromide ion to form a 1-(2-pyrrolyl)ethyl carbocation. libretexts.org Such a pathway is unlikely under typical nucleophilic substitution conditions but might be considered in highly polar, non-nucleophilic solvents or with rearrangements under specific conditions. libretexts.org

Formation of N-(2-substituted ethyl)pyrrole Derivatives

The SN2 reaction of this compound is a reliable method for synthesizing a variety of N-(2-substituted ethyl)pyrrole derivatives. These reactions typically involve heating the pyrrole derivative with the desired nucleophile in a suitable solvent. atlantis-press.com

One documented example is the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. In this procedure, 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde is treated with piperidine (B6355638) in DMF at elevated temperatures to yield the final product. atlantis-press.com This transformation highlights the utility of the bromoethyl group as a precursor for introducing amine functionalities. Such derivatives are often intermediates in the synthesis of more complex, biologically active molecules. encyclopedia.pub

| Starting Material | Nucleophile | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde | Piperidine | DMF | 125 °C, 24 h | 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde | atlantis-press.com |

| N-(2-bromoethyl)pyrrole-2-carboxylates | Various Amines | Not specified | Not specified | N-substituted dihydropyrrolo[1,2-a]pyrazinones (via substitution and subsequent lactamization) | encyclopedia.pub |

Electrophilic Aromatic Substitution on the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. uobaghdad.edu.iq The lone pair of electrons on the nitrogen atom is delocalized into the ring, significantly increasing its nucleophilicity compared to benzene (B151609). uobaghdad.edu.iqpearson.com

Regioselectivity of Substitution (C2 vs. C3 vs. C5)

Electrophilic attack on the pyrrole ring preferentially occurs at the C2 (or C5) position, which is adjacent to the nitrogen atom. uobaghdad.edu.iqonlineorganicchemistrytutor.com This regioselectivity is governed by the stability of the cationic intermediate (the arenium ion) formed during the reaction.

Attack at C2/C5: When an electrophile attacks the C2 position, the positive charge can be delocalized over three atoms, including the nitrogen, resulting in three resonance structures. This extensive delocalization makes the intermediate more stable. onlineorganicchemistrytutor.comuop.edu.pk

Attack at C3/C4: Attack at the C3 position leads to an intermediate where the positive charge is delocalized over only two carbon atoms. The nitrogen atom does not directly participate in stabilizing the charge through resonance, leading to a less stable intermediate. onlineorganicchemistrytutor.comuop.edu.pk

The N-(2-bromoethyl) substituent is primarily an electron-withdrawing group due to the inductive effect of the bromine atom, which can slightly deactivate the pyrrole ring. However, steric hindrance from the side chain can also influence regioselectivity, potentially directing incoming electrophiles to the C3 or C5 positions. For example, in some N-substituted pyrroles, formylation with POCl₃/DMF has been observed to yield 3-formyl derivatives.

| Reaction | Reagent | Major Product Position | Rationale | Reference |

|---|---|---|---|---|

| General Electrophilic Attack | E+ | C2 (α-position) | More stable cationic intermediate (3 resonance structures) | onlineorganicchemistrytutor.com, uobaghdad.edu.iq |

| Nitration | HNO₃ / Acetic Anhydride (B1165640) | 2-Nitropyrrole | Classic example of C2 selectivity | uop.edu.pk |

| Sulfonation | Pyridine-SO₃ complex | Pyrrole-2-sulfonic acid | Milder reagent avoids polymerization and favors C2 | uop.edu.pk |

| Formylation (Vilsmeier-Haack) | POCl₃ / DMF | Pyrrole-2-carbaldehyde | Favors C2, but can be influenced by N-substituent |

Competitive Reactions with the Bromoethyl Group

When performing electrophilic aromatic substitution on this compound, there is potential for competitive reactions. The conditions required for many electrophilic substitution reactions, particularly those that use strong acids or Lewis acids, can be problematic.

Acid Sensitivity: Pyrrole and its derivatives are known to be sensitive to strong acids, which can lead to polymerization. uobaghdad.edu.iq Therefore, milder reagents are typically necessary for successful electrophilic substitution. For example, nitration is often carried out with nitric acid in acetic anhydride rather than the harsher nitric acid/sulfuric acid mixture used for benzene. uop.edu.pk

Lewis Acid Interaction: In reactions like Friedel-Crafts alkylation or acylation, the Lewis acid catalyst could potentially coordinate with the nitrogen atom of the pyrrole ring or the bromine atom on the side chain. This could deactivate the ring towards the desired substitution or lead to undesired side reactions.

Nucleophilic Displacement: Under certain conditions, particularly with reagents that have nucleophilic character or in solvents that can act as nucleophiles (e.g., DMF at high temperatures), competitive nucleophilic displacement of the bromine may occur.

Therefore, a careful selection of reaction conditions is paramount to ensure that electrophilic substitution on the ring occurs selectively without promoting polymerization or undesired reactions at the bromoethyl side chain.

Role of Activating and Deactivating Groups

The reactivity of the pyrrole ring in this compound towards electrophilic substitution is significantly influenced by the nature of the substituents present on the ring. These substituents can be broadly categorized as either activating or deactivating groups based on their electronic effects.

Activating Groups:

Activating groups are substituents that increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.org They achieve this by donating electron density to the pyrrole ring, thereby stabilizing the positively charged intermediate (the arenium ion) formed during the reaction. libretexts.orgmasterorganicchemistry.com This increased electron density makes the ring more nucleophilic and thus more susceptible to attack by electrophiles. wikipedia.org

Common activating groups include:

Alkyl groups: These groups are weakly activating through an inductive effect, where they donate electron density through the sigma bond framework.

Amino (-NH2), Hydroxyl (-OH), and Alkoxy (-OR) groups: These are strongly activating groups due to their ability to donate a lone pair of electrons into the ring via resonance (a +M effect). masterorganicchemistry.com This resonance effect is generally more significant than their inductive electron-withdrawing effect. masterorganicchemistry.com

For instance, the presence of an amino or hydroxyl group on the pyrrole ring of this compound would significantly enhance its reactivity towards electrophiles, directing incoming electrophiles to the ortho and para positions relative to the activating group. libretexts.org

Deactivating Groups:

Conversely, deactivating groups decrease the rate of electrophilic aromatic substitution by withdrawing electron density from the pyrrole ring. libretexts.org This destabilizes the arenium ion intermediate, increasing the activation energy of the reaction. libretexts.org

Examples of deactivating groups include:

Nitro (-NO2), Cyano (-CN), and Carbonyl (C=O) groups: These groups are strongly deactivating as they withdraw electron density from the ring through both inductive and resonance effects (-I and -M effects). masterorganicchemistry.com This withdrawal creates a partial positive charge on the ring, making it less attractive to electrophiles. libretexts.org

The nitration of nitrobenzene, for example, is slower than the nitration of benzene because the nitro group is deactivating. libretexts.org Similarly, a nitro group on the pyrrole ring of this compound would render it less reactive towards electrophilic attack and would direct incoming electrophiles to the meta position. quora.com

The following table summarizes the directing effects of common activating and deactivating groups:

| Group Type | Examples | Effect on Reactivity | Directing Influence |

| Strongly Activating | -NH2, -OH, -OR | Increases | Ortho, Para |

| Weakly Activating | -Alkyl | Increases | Ortho, Para |

| Weakly Deactivating | -F, -Cl, -Br, -I | Decreases | Ortho, Para |

| Strongly Deactivating | -NO2, -CN, -SO3H, -C=O | Decreases | Meta |

Cross-Coupling Reactions Involving this compound

The bromoethyl group of this compound serves as a versatile handle for participating in various cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. rsc.org These reactions are fundamental in organic synthesis for constructing complex molecules from simpler precursors. researchgate.net

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds. nih.gov These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, are widely used in both academic and industrial settings. sigmaaldrich.com

The general catalytic cycle for these reactions involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation (in Suzuki-Miyaura) or migratory insertion (in Heck), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com

Mechanistic Investigations of Catalytic Cycles

Understanding the intricate mechanisms of palladium-catalyzed cross-coupling reactions is crucial for optimizing reaction conditions and developing more efficient catalysts. uvic.ca Advanced techniques like mass spectrometry have been employed to study the catalytic intermediates and activation processes. uvic.ca

Ligand Effects and Catalyst Optimization

The choice of ligand is paramount in palladium-catalyzed cross-coupling reactions as it significantly influences the catalyst's reactivity, stability, and selectivity. rsc.orgnih.gov Ligands can affect the electronic and steric properties of the palladium center, thereby modulating the rates of the elementary steps in the catalytic cycle. nih.govnih.gov

For example, electron-rich and bulky phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps. nih.gov The development of specialized ligands has enabled challenging transformations and has expanded the scope of these reactions. nih.gov Catalyst optimization often involves screening a variety of ligands and reaction conditions to achieve the desired outcome. researchgate.net

The following table highlights some common palladium catalysts and ligands used in cross-coupling reactions:

| Reaction | Catalyst/Precatalyst | Ligand(s) |

| Suzuki-Miyaura | Pd(PPh3)4, Pd(OAc)2 | PPh3, Buchwald-type phosphines |

| Heck | Pd(OAc)2, Pd(dba)2 | PPh3, P(t-Bu)3 |

| Sonogashira | Pd(PPh3)4, PdCl2(PPh3)2 | PPh3, X-Phos |

| Buchwald-Hartwig | Pd(OAc)2, Pd2(dba)3 | Biaryl phosphine ligands (e.g., XPhos, SPhos) |

Application in C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions of this compound and its derivatives are instrumental in synthesizing a wide array of organic molecules.

C-C Bond Formation: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a versatile method for creating biaryl structures and other C-C bonds. researchgate.netnih.gov For instance, this compound can be coupled with various arylboronic acids to generate N-(2-arylethyl)pyrroles. The Heck reaction allows for the formation of C-C bonds by coupling the bromoethyl group with an alkene. sioc-journal.cn The Sonogashira reaction provides a route to alkynylated pyrroles by reacting this compound with a terminal alkyne. nanochemres.org

C-N Bond Formation: The Buchwald-Hartwig amination is a key method for forming C-N bonds by coupling an amine with an organic halide. mit.edu This reaction can be used to introduce various amine functionalities onto the ethyl side chain of this compound. mit.edu

Copper-Catalyzed Cross-Coupling Reactions

While palladium catalysts are dominant, copper-catalyzed cross-coupling reactions offer a valuable alternative, particularly for certain transformations. mdpi.com Copper catalysts can be effective for forming C-N bonds and have been used in the synthesis of pyrrole-containing compounds. organic-chemistry.org

For example, copper-catalyzed intramolecular coupling has been used to synthesize pyrrolo[1,2-a]quinoxalinones, which have shown anticancer activity. Copper(I) iodide (CuI) is a commonly used catalyst in these reactions, often in the presence of a ligand such as N,N'-dimethylethylenediamine (DMEDA). organic-chemistry.org These reactions can be highly efficient for the synthesis of various pyrrole derivatives. organic-chemistry.org

Microwave-assisted copper-catalyzed reactions have also been developed to accelerate reaction times and improve yields. mdpi.com

Transition Metal-Free Cross-Coupling Approaches

While transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are common for forming carbon-carbon bonds with pyrrole derivatives, recent research has explored transition-metal-free alternatives. sioc-journal.cn These approaches are gaining attention due to the high cost, toxicity, and low reserves of noble metals like palladium. sioc-journal.cn

One such method involves base-promoted homolytic aromatic substitution (HAS). cas.cnacs.org In this type of reaction, a strong base can promote the formation of an aryl radical from an aryl halide, which then attacks another aromatic ring. cas.cnacs.org For instance, potassium tert-butoxide (KOtBu) has been used to promote the coupling of aryl halides with N-containing heteroarenes. acs.org The mechanism is thought to involve a single-electron transfer (SET) process, generating a radical anion that eliminates a halide to form the key aryl radical intermediate. acs.org

Another transition-metal-free approach is the cross-coupling of haloacetylenes with electron-rich heterocycles like pyrroles in a solid medium. mdpi.com For example, substituted pyrroles can be ethynylated with iodopropiolaldehyde in the presence of solid potassium carbonate (K2CO3) or alumina (B75360) (Al2O3) at room temperature without a solvent. mdpi.com The proposed mechanism involves either a single-electron transfer from the pyrrole to the iodopropiolaldehyde to form a radical-ion pair or the formation of a zwitterionic intermediate followed by the elimination of hydrogen iodide. mdpi.com

Furthermore, a novel approach for the Suzuki-type cross-coupling of benzyl (B1604629) halides with boronic acids has been developed that operates under transition-metal-free conditions. acs.org This method utilizes a single organic sulfide (B99878) catalyst to activate both the C(sp3) halide and the arylboronic acid through a zwitterionic boron "ate" intermediate, which then undergoes a 1,2-metalate shift to yield the coupled product. acs.org

Table 1: Examples of Transition Metal-Free Cross-Coupling Reactions

| Reactants | Reagents/Conditions | Product Type | Reference |

| Aryl Halide, N-containing Heteroarene | KOtBu | Biaryl | acs.org |

| Substituted Pyrrole, Iodopropiolaldehyde | Solid K2CO3 or Al2O3, Room Temp. | 3-(Pyrrol-2-yl)propiolaldehyde | mdpi.com |

| Benzyl Halide, Arylboronic Acid | Organic Sulfide Catalyst | Diaryl Methane | acs.org |

Ring-Opening and Ring-Closure Reactions

Intramolecular Cyclization Reactions for Fused Heterocycles

The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, particularly pyrrolo[1,2-a]pyrazines. These bicyclic structures are found in numerous bioactive natural products. encyclopedia.pubmdpi.com

A common strategy involves the reaction of N-(2-bromoethyl)pyrrole-2-carboxylates with amines. encyclopedia.pubmdpi.com The reaction likely proceeds through a nucleophilic substitution of the bromine atom by the amine, followed by an intramolecular lactamization to form the dihydropyrrolo[1,2-a]pyrazinone ring system. encyclopedia.pubmdpi.com This two-component reaction is an effective method for creating N-substituted bicyclic derivatives. encyclopedia.pubmdpi.com

Another approach involves the condensation of 1-(2-bromoethyl)-3-chloro-1H-indole-2-carbaldehyde and its derivatives with various amines to synthesize pyrrolo[1,2-a]pyrazines and pyrazino[1,2-a]indoles. researchgate.net

Table 2: Synthesis of Fused Heterocycles from this compound Derivatives

| Starting Material | Reagent | Product | Reference |

| N-(2-bromoethyl)pyrrole-2-carboxylates | Amines | N-substituted dihydropyrrolo[1,2-a]pyrazinones | encyclopedia.pubmdpi.com |

| 1-(2-bromoethyl)-3-chloro-1H-indole-2-carbaldehyde | Amines | Pyrrolo[1,2-a]pyrazines and Pyrazino[1,2-a]indoles | researchgate.net |

Rearrangement Pathways Involving the Pyrrole Ring

Rearrangement reactions offer a pathway to structurally diverse molecules. A 1,2-rearrangement, or 1,2-shift, is an organic reaction where a substituent moves from one atom to an adjacent atom. wikipedia.org These rearrangements are often initiated by the formation of a reactive intermediate like a carbocation, carbanion, or free radical. wikipedia.org

While specific rearrangement pathways for this compound itself are not extensively detailed in the provided context, general principles of radical rearrangements can be considered. For instance, radical migrations, such as a phenyl migration, can occur to form a more stable radical intermediate. Halogen atoms, with the exception of fluorine, are also known to migrate in radical reactions.

Skeletal Editing and Atom-Level Transformations

Skeletal editing is an emerging field in synthetic chemistry that allows for precise modifications at the core of a molecule, including ring expansion, contraction, or atom exchange. acs.orgresearchgate.netrsc.org This powerful strategy can rapidly generate structural diversity and is particularly valuable in drug discovery. acs.orgrsc.org

One approach to skeletal editing of pyrroles is the "skeletal recasting strategy". acs.orgresearchgate.net This method utilizes a molecular perturbator, such as an azoalkene, to trigger a dearomative deconstruction of the pyrrole ring, followed by a rearomative reconstruction to form a more complex, fully substituted pyrrole. acs.orgresearchgate.net

Another strategy involves single-atom insertion reactions. For example, pyrroles can be converted to pyridines through the insertion of a carbon atom. nsf.gov This can be achieved using electrophilic carbynyl cation equivalents. nsf.gov Similarly, nitrene insertion can be used for single-nitrogen-atom insertion to construct N-heterocycles. researchgate.netnsf.gov

These atom-level transformations provide efficient routes to novel heterocyclic scaffolds that would be challenging to synthesize through traditional methods. acs.orgresearchgate.net

Table 3: Skeletal Editing Strategies for Pyrroles

| Strategy | Description | Resulting Transformation | Reference |

| Skeletal Recasting | Deconstruction and reconstruction of the pyrrole ring using a molecular perturbator. | Formation of fully substituted pyrroles. | acs.orgresearchgate.net |

| Single-Atom Insertion (Carbon) | Insertion of a carbon atom into the pyrrole ring. | Conversion of pyrroles to pyridines. | nsf.gov |

| Single-Atom Insertion (Nitrogen) | Insertion of a nitrogen atom using a nitrene source. | Construction of various N-heterocycles. | researchgate.netnsf.gov |

Radical Reactions and Photochemical Transformations

The bromoethyl group of this compound can participate in radical reactions. Free-radical cyclization is a powerful tool for constructing polyheterocyclic systems. nih.gov For example, o-bromophenyl-substituted pyrrolylpyridinium salts can undergo intramolecular radical cyclization using tris(trimethylsilyl)silane (B43935) (TTMSS) and azobisisobutyronitrile (AIBN) to yield pyrido[1,2-a]pyrrolo[3,4-c]isoquinoline derivatives. nih.gov

Photochemical transformations also offer unique pathways for modifying pyrrole-containing structures. While specific photochemical reactions of this compound are not detailed, related compounds demonstrate the potential. For instance, photodehydrohalogenation is a key step in closing a phenanthrene (B1679779) ring in the synthesis of certain complex molecules. jcu.edu.au Additionally, photochemical approaches have been developed for the ring expansion of pyridines to 1,2-diazepines, driven by the in situ formation and excitation of 1-aminopyridinium ylides. rsc.org These examples highlight the potential of light-induced reactions to effect significant structural changes in heterocyclic systems.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Building Block in Complex Molecule Synthesis

1-(2-Bromoethyl)pyrrole serves as a fundamental building block in organic synthesis, enabling the introduction of the N-ethylpyrrole moiety into a wide array of more complex structures. chemimpex.comaaronchem.com The bromoethyl group is a reactive handle that readily undergoes nucleophilic substitution, allowing for the construction of intricate molecular frameworks.

The pyrrole (B145914) ring is a core structural motif in numerous marine natural products, particularly bromopyrrole alkaloids isolated from sponges, many of which exhibit significant biological activity. chim.itresearchgate.net While direct total synthesis of these natural products using this compound as the starting material is not extensively documented, its structure is ideally suited for the synthesis of analogs of these compounds. For instance, natural products like longamide and hanishin (B1249656) feature a pyrrole-2-carboxamide core. chim.it The synthesis of dihydropyrrolo[1,2-a]pyrazinone rings, found in bioactive natural products, can be achieved through a two-component reaction involving N-(2-bromoethyl)pyrrole-2-carboxylates and amines. mdpi.com This reaction proceeds through the substitution of the bromine by the amine, followed by lactamization, demonstrating how the bromoethyl group is key to forming these bicyclic systems. mdpi.com

The synthesis of analogs for complex natural products such as the wallemia pigments, which are pyrrolylpolyenes, represents another area where this compound could serve as a key precursor, allowing for systematic structural modifications to probe structure-activity relationships. researchgate.net

This compound is a well-established precursor for the synthesis of various biologically active molecules. chemimpex.com Its derivatives have been investigated for a range of therapeutic applications, including anti-inflammatory and antimicrobial agents. The versatility of the bromoethyl group allows for its conversion into other functional groups, leading to diverse molecular scaffolds with potential medicinal value.

One significant application is in the synthesis of pyrrolo[1,2-a]quinoxalines, which are recognized as important biological heterocycles with potential anticancer and antiviral properties. mdpi.com A related compound, 1-(2-Bromoethyl)-indole-2,3-dione, is used to synthesize indolo[2,3-b]quinoxaline derivatives that have been studied as interferon inducers and for their activity against the Vesicular Stomatitis Virus (VSV). mdpi.com Furthermore, this compound derivatives are employed in the creation of histone deacetylase (HDAC) inhibitors, a class of compounds investigated for cancer therapy. nih.gov For example, 4-(2-bromoethyl)benzoic acid, a structurally related compound, is used as a starting material to build complex HDAC inhibitors. nih.gov

| Precursor | Resulting Scaffold/Molecule Type | Potential Biological Application | Reference |

|---|---|---|---|

| This compound Derivatives | Substituted Pyrroles | Anti-inflammatory, Antimicrobial | |

| N-(2-bromoethyl)pyrrole-2-carboxylates | Dihydropyrrolo[1,2-a]pyrazinones | Core of various bioactive natural products | mdpi.com |

| 1-(2-Bromoethyl)-indole-2,3-dione | Indolo[2,3-b]quinoxalines | Antiviral (Anti-VSV), Interferon Inducers | mdpi.com |

| 4-(2-bromoethyl)benzoic acid | HDAC Inhibitors | Anticancer | nih.gov |

Multicomponent reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product, and they are a cornerstone of modern synthetic and medicinal chemistry. rsc.orgrsc.org A derivative of this compound, specifically 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, has been successfully employed in a one-pot, four-component Ugi-azide reaction. researchgate.net This reaction synthesizes novel 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives, which are scaffolds of interest in drug discovery. researchgate.net

The reaction proceeds through a tandem sequence:

Formation of an imine from 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde and an amine.

Intramolecular cyclization to form a cyclic iminium ion.

Nucleophilic attack by an isocyanide and an azide (B81097) ion (from sodium azide) to form the final tetrazole-containing product. researchgate.net

This process highlights the utility of the pyrrole scaffold, functionalized with the bromoethyl group, in constructing complex heterocyclic systems with high efficiency. researchgate.net

| Component Type | Specific Reactant | Role in Reaction |

|---|---|---|

| Aldehyde | 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde | Forms initial imine and undergoes cyclization |

| Amine | Various primary amines | Forms imine with the aldehyde component |

| Isocyanide | Various isocyanides | Participates in the Ugi-azide reaction |

| Azide Source | Sodium Azide (NaN₃) | Provides the azide nucleophile for tetrazole formation |

Precursor to Biologically Active Molecules

Polymer Chemistry and Advanced Materials

In materials science, this compound is recognized for its role in creating advanced materials, particularly functional polymers. chemimpex.com Its ability to participate in various polymerization reactions allows for the design of innovative materials with tailored electronic and physical properties. chemimpex.com

This compound is a key reagent in the synthesis of novel ionic conjugated polymers. tandfonline.comtandfonline.com A notable example is the preparation of a monosubstituted polyacetylene containing both pyridine (B92270) and pyrrole heterocycles. tandfonline.comtandfonline.com This synthesis involves the uncatalyzed polymerization of 2-ethynylpyridine (B158538) with this compound. tandfonline.com The reaction proceeds via the quaternization of the 2-ethynylpyridine by this compound, which activates the acetylenic group and initiates polymerization. tandfonline.com The resulting polymer, Poly[N-(2-ethylpyrroyl)-2-ethynylpyridinium Bromide], possesses a conjugated backbone and exhibits photoluminescence, making it a material of interest for optoelectronic applications. tandfonline.comtandfonline.com

| Parameter | Description | Reference |

|---|---|---|

| Monomer 1 | 2-ethynylpyridine | tandfonline.com |

| Initiator/Reactant | This compound | tandfonline.com |

| Polymerization Type | Uncatalyzed, likely anionic | tandfonline.com |

| Product | Poly[N-(2-ethylpyrroyl)-2-ethynylpyridinium Bromide] | tandfonline.com |

| Polymer Property | Ionic conjugated polymer with photoluminescence at 574 nm | tandfonline.comtandfonline.com |

Furthermore, the general structure is valuable in creating copolymers. Donor-acceptor (D-A) copolymers incorporating the related 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) (DHPP) scaffold have been synthesized via direct heteroarylation polymerization, highlighting the utility of pyrrolic systems in developing materials for organic electronics. nsf.gov

Controlled or "living" polymerization techniques are essential for creating polymers with well-defined molecular weights, low polydispersity, and specific end-group functionalities. google.com this compound has been effectively used as an end-quenching agent in the quasiliving carbocationic polymerization of isobutylene. researchgate.netresearchgate.net In this process, the polymerization is initiated and allowed to proceed to near-full monomer conversion, after which this compound is added to terminate the living polymer chains. researchgate.netresearchgate.net This reaction caps (B75204) the polyisobutylene (B167198) (PIB) chains with a pyrrole ring, resulting in a mixture of isomers where the polymer is attached at the C(2) or C(3) position of the pyrrole ring. researchgate.net The final product is a primary halide-terminated polyisobutylene, a valuable macromolecule for further chemical modification. researchgate.netresearchgate.net

| Parameter | Condition/Reagent | Reference |

|---|---|---|

| Polymerization Type | Quasiliving Carbocationic Polymerization | researchgate.netresearchgate.net |

| Monomer | Isobutylene (IB) | researchgate.netresearchgate.net |

| Initiator/Lewis Acid System | e.g., TMPCl/TiCl₄ | researchgate.netresearchgate.net |

| End-Quenching Agent | This compound | researchgate.netresearchgate.net |

| Reaction Temperature | -70 °C | researchgate.netresearchgate.net |

| Result | Quantitative end-capping to form primary halide-terminated polyisobutylene with pyrrole end-groups | researchgate.netresearchgate.net |

Additionally, a structurally similar compound, 2-pyrrolylethyl 2-bromo-2-methylpropanoate, has been synthesized and used as an initiator for Atom Transfer Radical Polymerization (ATRP). cmu.edu This demonstrates that the pyrrole-ethyl moiety can be adapted to either initiate or terminate controlled polymerizations, showcasing its versatility in the synthesis of well-defined macromolecular architectures. cmu.edu

Development of Organic Electronic Materials

The pyrrole moiety is a cornerstone in the field of conducting polymers and organic electronics. This compound functions as a valuable precursor for the synthesis of functionalized polypyrroles, a class of conducting polymers known for their excellent stability and conductivity. chemimpex.commdpi.com

Conducting polymers like polypyrrole derive their electronic properties from a conjugated system of alternating single and double bonds along the polymer backbone. nih.gov The synthesis of these materials is often achieved through chemical or electrochemical oxidative polymerization of pyrrole monomers. nih.goviosrjournals.org The process begins with the oxidation of monomer units to form radical cations, which then couple and deprotonate to form dimers and eventually long polymer chains. encyclopedia.pub

The presence of the bromoethyl group on this compound provides a reactive handle for modification. This allows for the synthesis of N-substituted polypyrroles with tailored properties. For instance, the bromoethyl group can be replaced via nucleophilic substitution, enabling the attachment of various side chains before polymerization. This functionalization can influence the polymer's solubility, morphology, and electronic characteristics, which are crucial for its performance in electronic devices.

Research into pyrrole-based materials has demonstrated their potential in various organic electronic applications:

Organic Solar Cells (OSCs): Pyrrole derivatives are used to construct non-fused acceptors, which are critical components in OSCs. unimelb.edu.aunih.gov A study on a non-fused acceptor using a 1-(2-butyloctyl)-1H-pyrrole π-bridge—a compound structurally related to this compound—resulted in a power conversion efficiency of 19.4% in tandem OSCs, highlighting the effectiveness of the pyrrole core in light harvesting and photostability. nih.gov

Organic Light-Emitting Diodes (OLEDs): π-conjugated materials based on pyrrole and other aromatic units are investigated for their electroluminescent properties. jmaterenvironsci.com The design of such molecules focuses on tuning the electronic properties to achieve efficient charge injection, transport, and light emission in OLED devices. chemimpex.comjmaterenvironsci.com The ability to functionalize the pyrrole nitrogen using precursors like this compound is key to optimizing these materials. chemimpex.com

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₈BrN | sigmaaldrich.com |

| Molecular Weight | 174.04 g/mol | sigmaaldrich.com |

| Appearance | Colorless to light orange to yellow clear liquid | chemimpex.com |

| Density | 1.434 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.548 | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules bound together by noncovalent intermolecular forces. mdpi.comresearchgate.net These interactions are weaker than covalent bonds but are highly directional and specific, enabling the construction of large, well-defined assemblies from smaller molecular components, a process known as self-assembly. nih.gov

Design of Molecular Receptors and Sensors

The design of synthetic molecular receptors that can selectively bind to specific ions or molecules (guests) is a central theme in supramolecular chemistry. nih.govresearchgate.net The pyrrole ring is a particularly effective functional group in this context because the N-H proton can act as a hydrogen-bond donor, making it well-suited for anion recognition. researchgate.net

While this compound itself is a simple molecule, it serves as an essential building block for constructing more complex host molecules. cymitquimica.com The reactive bromoethyl group allows it to be integrated into larger molecular scaffolds, such as calixarenes or other macrocycles, to create preorganized cavities for guest binding. mdpi.com

Anion Receptors: Calix sigmaaldrich.compyrroles, which are macrocycles made from four pyrrole units, are well-known for their ability to bind anions like fluoride, chloride, and phosphate (B84403) through multiple N-H···anion hydrogen bonds. researchgate.net The synthesis of functionalized or strapped calix sigmaaldrich.compyrroles to enhance selectivity often involves modifying the pyrrole units, a process where a reactive handle like the one on this compound would be synthetically valuable.

Fluorescent Sensors: By covalently linking a pyrrole-based receptor unit to a fluorescent signaling unit, chemosensors can be designed. researchfeatures.com When the receptor binds to a target analyte (guest), it can cause a change in the fluorescence (e.g., quenching or enhancement), allowing for visual or spectroscopic detection. researchfeatures.com The bromoethyl group of this compound provides a convenient linker to attach such signaling moieties.

Noncovalent Interactions in Self-Assembly Processes

Self-assembly is the spontaneous organization of molecules into ordered structures driven by noncovalent interactions. xmu.edu.cnnih.gov Key interactions that govern these processes include:

Hydrogen Bonding: The directional attraction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. mdpi.com

π–π Stacking: Interactions between aromatic rings, which can stack in face-to-face or edge-to-face arrangements. mdpi.com

Van der Waals Forces: Weak, short-range electrostatic attractions between uncharged molecules. xmu.edu.cn

Derivatives of this compound are valuable components in systems designed to self-assemble into complex supramolecular architectures. The pyrrole ring can participate in both hydrogen bonding (if the N-H is present or regenerated) and π–π stacking. The N-substituent, introduced via the bromoethyl starting material, can be designed to introduce other functionalities or direct the assembly process. acs.org

A notable example is the synthesis of a rotaxane, an interlocked molecular architecture, where a dumbbell-shaped molecule is threaded through a macrocycle. In one synthesis, a key step involved the N-alkylation of a pyrrole unit within a tetrathiafulvalene (B1198394) (TTF) core to attach a bulky stopper group. acs.org This functionalized pyrrole-containing dumbbell then acted as a template, directing the formation of the macrocycle around its central part to complete the self-assembly of the rotaxane. acs.org This demonstrates how a strategically modified pyrrole unit can be pivotal in directing complex molecular assembly through noncovalent interactions. acs.orgrsc.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Polypyrrole |

| 1-(2-butyloctyl)-1H-pyrrole |

| Calix sigmaaldrich.compyrrole |

| Rotaxane |

Spectroscopic and Computational Studies

Spectroscopic Characterization Techniques for Elucidating Reaction Pathways

Spectroscopic methods are indispensable for tracking the transformation of 1-(2-bromoethyl)pyrrole in chemical reactions. By analyzing the changes in the spectroscopic signatures of reactants, intermediates, and products, the underlying reaction mechanisms can be inferred.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic compounds. While standard 1D ¹H and ¹³C NMR are used for routine characterization, advanced NMR techniques offer deeper insights.

For this compound, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguously assigning proton and carbon signals, especially in complex reaction mixtures or for resulting products with multiple functional groups. ipb.ptbeilstein-journals.orgmdpi.com A COSY spectrum would reveal the coupling relationships between the protons on the pyrrole (B145914) ring and the ethyl side chain, confirming their connectivity. An HSQC spectrum would correlate the proton signals directly to their attached carbon atoms, providing a complete map of the carbon skeleton. researchgate.net

While specific 2D NMR studies on this compound are not extensively reported in the literature, the application of these techniques to N-substituted pyrroles is a standard practice for structural elucidation. beilstein-journals.orgmdpi.com For instance, in a reaction where the bromine is substituted, changes in the chemical shifts and coupling constants of the ethyl protons, as observed in 2D NMR spectra, would provide definitive evidence of the substitution and the nature of the new substituent.

Solid-state NMR, on the other hand, could provide information on the conformation and packing of this compound in the solid state. This would be particularly useful if the compound or its derivatives are crystalline and could help in understanding intermolecular interactions.

A summary of typical ¹H and ¹³C NMR chemical shifts for this compound is provided below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrrole Hα | ~6.7 | ~122 |

| Pyrrole Hβ | ~6.1 | ~108 |

| N-CH₂ | ~4.2 | ~50 |

| CH₂-Br | ~3.6 | ~30 |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of compounds and for gaining mechanistic insights through the analysis of fragmentation patterns. libretexts.orgchemguide.co.uk For this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight, taking into account the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

In the context of mechanistic elucidation, MS can be used to identify reaction intermediates and products. For example, in a nucleophilic substitution reaction where the bromine atom is replaced by another group, the mass spectrum of the product would show a molecular ion peak corresponding to the new molecular formula.

The fragmentation of this compound under electron ionization would likely involve the cleavage of the C-Br bond and fragmentation of the ethyl side chain, as well as the pyrrole ring itself. Common fragmentation patterns for N-alkylamines often involve alpha-cleavage, which in this case would be the cleavage of the bond between the nitrogen and the ethyl group. libretexts.orgmiamioh.edu Analysis of these fragmentation patterns can help to confirm the structure of the parent molecule and its reaction products. High-resolution mass spectrometry (HRMS) would provide exact mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments.

Table of Expected Mass Spectrometry Fragments for C₆H₈BrN

| Fragment | m/z (for ⁷⁹Br) | Possible Structure |

| [M]⁺ | 173 | Intact molecular ion |

| [M-Br]⁺ | 94 | Pyrrole-N-CH₂CH₂⁺ |

| [C₄H₄N]⁺ | 66 | Pyrrolyl cation |

| [C₂H₄Br]⁺ | 107 | Bromoethyl cation |

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. researchgate.net For this compound, the IR spectrum would show characteristic absorption bands for the C-H stretching of the pyrrole ring, the C-N stretching, and the C-Br stretching of the bromoethyl group.

In monitoring a reaction, changes in the vibrational spectrum can indicate the transformation of functional groups. For instance, in a substitution reaction where the bromine atom is replaced, the disappearance of the C-Br stretching band and the appearance of new bands corresponding to the new functional group would be observed. Raman spectroscopy can provide complementary information, as vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. mdpi.com

Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| Pyrrole C-H stretch | ~3100 |

| Aliphatic C-H stretch | 2850-3000 |

| Pyrrole C=C stretch | 1400-1500 |

| C-N stretch | 1200-1300 |

| C-Br stretch | 500-600 |

Mass Spectrometry for Mechanistic Elucidation

Computational Chemistry and Mechanistic Insights

Computational chemistry provides a theoretical framework to complement experimental studies, offering insights into reaction mechanisms, energetics, and molecular properties that can be difficult to obtain through experiments alone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com For this compound, DFT calculations can be employed to determine its optimized geometry, electronic properties (such as HOMO-LUMO energy levels), and vibrational frequencies.

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. sfu.ca For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape. The bromoethyl side chain can rotate around the C-N and C-C bonds, leading to various conformers.

Molecular Dynamics Simulations for Conformational Analysis

Crystallographic Studies of this compound Derivatives

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding the structure, conformation, and packing of molecules in the solid state.

A search of the available literature did not yield a specific crystal structure for this compound. However, the crystallographic analysis of several other pyrrole derivatives has been reported, offering valuable precedents for what might be expected for related compounds.

For example, the crystal structure of ethyl-3,5-diphenyl-1H-pyrrole-2-carboxylate has been determined, revealing a monoclinic crystal system with the space group P21/c. nih.gov In this structure, the pyrrole ring adopts a symmetric platform shape. nih.gov Another study detailed the crystal structure of diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate, which also crystallizes in the monoclinic system. maynoothuniversity.ie

The synthesis of N-bridged derivatives of 2-(p-chlorophenyl)pyrrole, starting from 1-(bromomethyl)-2-(4-chlorophenyl)-4-bromo-5-(trifluoromethyl)pyrrole-3-carbonitrile, has been reported, and the crystal structures of the resulting products were analyzed. sioc-journal.cn While not the structure of the starting material, this demonstrates that crystallographic studies are feasible for haloalkyl-substituted pyrroles.

In a related context, the crystal structure of ethyl 4-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)benzoate has been elucidated. researchgate.net Although this compound features a triazole ring instead of a pyrrole, the study provides information on the conformation and intermolecular interactions of a bromoethyl group attached to a five-membered nitrogen-containing heterocycle. The analysis revealed intermolecular C–H···N and C–H···Br hydrogen bonds that link the molecules into infinite chains. researchgate.net Hirshfeld surface analysis indicated significant contributions from H···H, H···Br, H···N, H···C, and H···O interactions to the crystal packing. researchgate.net

Should crystals of this compound be obtained, X-ray diffraction analysis would provide definitive information on its molecular geometry, including the conformation of the bromoethyl chain relative to the pyrrole ring, and would reveal the nature of any intermolecular interactions, such as hydrogen bonding or halogen bonding, that govern its crystal packing.

Table 2: Crystallographic Data for Selected Pyrrole and Bromoethyl-Containing Heterocyclic Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| Ethyl-3,5-diphenyl-1H-pyrrole-2-carboxylate | Monoclinic | P21/c | Pyrrole ring forms a symmetric platform. | nih.gov |

| Diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate | Monoclinic | P21/c | Provides data on the geometry of a dibromomethyl group attached to a pyrrole-related ring. | maynoothuniversity.ie |

| Ethyl 4-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)benzoate | Monoclinic | P21/c | Intermolecular C–H···N and C–H···Br hydrogen bonds form infinite chains. | researchgate.net |

Future Directions and Emerging Research Areas

Sustainable Synthesis of 1-(2-Bromoethyl)pyrrole and its Derivatives

The development of environmentally friendly and efficient methods for synthesizing this compound and its derivatives is a key area of future research. semanticscholar.org Traditional synthetic routes are being re-evaluated to align with the principles of green chemistry, emphasizing the use of renewable resources, reducing waste, and improving energy efficiency. semanticscholar.orgnih.gov

Recent advancements in green synthesis methodologies for pyrrole (B145914) derivatives include the use of less volatile and recyclable solvents like lactic acid, and the application of ultrasound to accelerate reaction rates at lower temperatures. semanticscholar.org Photocatalysis and electrochemical methods are also emerging as sustainable alternatives for pyrrole synthesis, offering mild reaction conditions and high selectivity. acs.orgrsc.org Researchers are exploring one-pot syntheses and multicomponent reactions to streamline the production of complex pyrrole derivatives, minimizing intermediate isolation steps and associated waste. semanticscholar.orgrsc.org The use of heterogeneous catalysts, such as nanoparticles and metal salts, is also being investigated to facilitate easier separation and recycling, further enhancing the sustainability of these processes. nih.gov

A notable sustainable approach involves an iridium-catalyzed synthesis that deoxygenates and links secondary alcohols and amino alcohols, which can be derived from renewable resources, to form the pyrrole ring. nih.gov This method is advantageous as it eliminates two equivalents of hydrogen gas and is compatible with a wide range of functional groups. nih.gov

Novel Catalytic Strategies for this compound Transformations

The exploration of new catalytic strategies is crucial for expanding the synthetic utility of this compound. Research is moving beyond classical methods to include transition-metal catalysis, photocatalysis, and electrochemistry to achieve transformations that were previously difficult. researchgate.net

Recent breakthroughs include the use of silver catalysis for the synthesis of diverse pyrrole derivatives. bohrium.com These methods often proceed under mild conditions and demonstrate unique reactivity and selectivity. bohrium.com For instance, silver-catalyzed complex annulations of N-sulfonyl-4-(2-(ethynyl)aryl)-1,2,3-triazoles have been developed to produce functionalized isoquinolines through a key silver carbenoid intermediate. acs.org

Photocascade catalysis is another promising area, enabling the one-pot synthesis of pyrrole derivatives from N-arylglycines and Morita–Baylis–Hillman acetates under mild conditions. acs.org This strategy facilitates the formation of multiple new chemical bonds in a single operation. acs.org Furthermore, visible-light-mediated reactions are being developed for the synthesis of polysubstituted pyrroles, offering excellent compatibility with biomolecules and scalability. rsc.org The development of catalysts that can operate efficiently under mild conditions and tolerate a variety of functional groups remains a significant goal. nih.gov

Applications in Emerging Technologies

The unique electronic and chemical properties of this compound and its derivatives make them promising candidates for a variety of emerging technologies. chemimpex.com

In the field of organic electronics , pyrrole-containing materials are being investigated for their potential in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). nih.gov The electron-rich nature of the pyrrole ring contributes to the semiconducting properties of these materials. nih.gov For example, donor-acceptor copolymers based on diketopyrrolopyrrole have demonstrated high hole mobility in thin-film transistors. researchgate.net The ability to functionalize the pyrrole core allows for the fine-tuning of optoelectronic properties, making these materials suitable for applications such as electrochromic devices and organic solar cells. nsf.gov

Sensor technology is another area where this compound derivatives are finding applications. The pyrrole moiety can be incorporated into fluorescent sensors for the detection of various analytes. For instance, nucleobase-guanidiniocarbonyl-pyrrole conjugates have been developed as fluorimetric sensors for single-stranded RNA. mdpi.com The development of precise chemical sensors is crucial for various fields, and polypyrrole-based materials are being explored for their use in integrated circuit technology for chemical sensing. researchgate.net

In advanced materials , this compound serves as a building block for creating novel polymers and nanocomposites. chemimpex.com Grafting poly(pyrrole) derivatives onto carbon allotropes like carbon nanotubes and graphene using techniques such as living radical polymerization has led to the development of nanocomposites with improved gravimetric capacitance, showing potential for energy storage applications. rsc.org

Interdisciplinary Research Integrating this compound Chemistry

The versatility of this compound chemistry lends itself to integration with various scientific disciplines, leading to innovative solutions and discoveries.

In materials science , the synthesis of pyrrole-containing polymers and their application in organic electronics is a major focus. researchgate.net The collaboration between synthetic chemists and materials scientists is crucial for designing and fabricating materials with tailored electronic and optical properties for devices like OLEDs and solar cells. chemimpex.comnsf.gov

The intersection of pyrrole chemistry with nanotechnology is creating new opportunities in biomedicine. nih.gov Pyrrole-derived nanoparticles are being developed for applications such as fluorescence imaging, photoacoustic imaging, and drug delivery. nih.gov These theranostic nanoparticles offer the potential for both diagnosing and treating diseases like cancer. nih.gov

In the realm of chemical biology , the pyrrole scaffold is a key component in the design of bioactive molecules. nih.gov Its presence in natural products like heme and chlorophyll (B73375) inspires the synthesis of new therapeutic agents. Interdisciplinary research in this area focuses on developing pyrrole-based compounds with specific biological targets for anticancer, antimicrobial, and antiviral applications. nih.govmdpi.com

Q & A

Q. What are the primary synthetic routes for 1-(2-Bromoethyl)pyrrole, and how can purity be optimized?

this compound is typically synthesized via alkylation of pyrrole derivatives. A common method involves reacting pyrrole with 1,2-dibromoethane under basic conditions (e.g., potassium carbonate in DMF) to introduce the bromoethyl group. The reaction requires careful temperature control (ambient to 80°C) to minimize side products like isomerization or over-alkylation . Purification often involves column chromatography or distillation under reduced pressure. Purity (>97%) can be confirmed via HPLC or GC-MS, with storage at 0–6°C to prevent decomposition .

Q. How should researchers handle and store this compound to ensure stability?

The compound is sensitive to heat and light due to the reactive C-Br bond. Storage at 0–6°C in amber vials under inert gas (N₂ or Ar) is recommended . Instability is exacerbated in polar solvents (e.g., DMF, DMSO), where nucleophilic displacement of bromine may occur. For long-term stability, lyophilization or storage as a solid in desiccated conditions is advised .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H NMR (δ ~3.7 ppm for CH₂Br; pyrrole protons at δ 6.1–6.8 ppm) and ¹³C NMR (C-Br at ~30 ppm) confirm substitution patterns .

- HRMS : Exact mass analysis (C₆H₈BrN, MW 174.04) validates molecular identity .

- FT-IR : Peaks at ~600 cm⁻¹ (C-Br stretch) and ~3100 cm⁻¹ (pyrrole C-H) provide structural confirmation .

Advanced Research Questions

Q. How does the bromoethyl substituent influence regioselectivity in electrophilic substitution reactions?

The bromoethyl group at the 1-position directs electrophiles (e.g., formylation, nitration) to the β-positions (3- or 4-) of the pyrrole ring due to steric and electronic effects. For example, formylation with POCl₃/DMF preferentially yields 3-formyl derivatives, while nitration with HNO₃/H₂SO₄ favors the 4-nitro product. Competing bromine displacement may occur under strongly nucleophilic conditions (e.g., in DMF at high temperatures) .

Q. What mechanistic insights explain the instability of this compound under basic conditions?

The C-Br bond undergoes nucleophilic attack by bases (e.g., OH⁻, amines), leading to elimination (forming vinylpyrrole) or substitution (e.g., with thiols or azides). Kinetic studies in DMF/K₂CO₃ show a pseudo-first-order decomposition rate, with activation energy (~60 kJ/mol) calculated via Arrhenius plots. Stabilization strategies include using non-polar solvents (e.g., toluene) and avoiding prolonged exposure to bases .

Q. How can this compound serve as a building block for bioactive heterocycles?

The bromoethyl group enables cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) and cyclization reactions. For example:

- Copper-catalyzed intramolecular coupling : Forms pyrrolo[1,2-a]quinoxalinones, which exhibit anticancer activity .

- Reductive amination : With primary amines, yields pyrrole-ethylamine derivatives for drug discovery .

- Grignard reactions : Generates substituted pyrrolyl alcohols for asymmetric synthesis .

Retrosynthesis Analysis